1-Ethenyl-1H-imidazole-2-carboxaldehyde
Description
1-Ethenyl-1H-imidazole-2-carboxaldehyde is an imidazole derivative characterized by a vinyl (ethenyl) substituent at the 1-position and a carboxaldehyde group at the 2-position of the heterocyclic ring. The carboxaldehyde group renders it a reactive intermediate for further functionalization, such as in the synthesis of pharmaceuticals or coordination complexes. The ethenyl group may confer unique electronic and steric properties, influencing reactivity and stability compared to saturated substituents .
Properties
IUPAC Name |
1-ethenylimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-8-4-3-7-6(8)5-9/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNDLAPCZBKHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1H-imidazole-2-carboxaldehyde can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-1H-imidazole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Ethenyl-1H-imidazole-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism by which 1-Ethenyl-1H-imidazole-2-carboxaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural analogs of 1-H-imidazole-2-carboxaldehyde derivatives, emphasizing substituent effects on properties and applications:
Structural and Electronic Effects
- In contrast, the ethenyl group may enhance planar conjugation, altering electronic density at the carboxaldehyde site . Phenyl and benzyl substituents enable π-π interactions, useful in materials science, while the ethenyl group could participate in Diels-Alder reactions or serve as a Michael acceptor .
Stability and Reactivity
- Thermal Stability : Methyl and phenyl derivatives exhibit stability up to 100°C, while the ethenyl analog may decompose at lower temperatures due to double-bond susceptibility .
- Reactivity : The carboxaldehyde group in all derivatives facilitates nucleophilic additions (e.g., formation of Schiff bases). The ethenyl group may introduce additional reactivity pathways, such as cycloadditions .
Biological Activity
1-Ethenyl-1H-imidazole-2-carboxaldehyde is a compound of interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound features an imidazole ring, which is known for its role in various biological processes. The synthesis typically involves the condensation of imidazole derivatives with aldehydes, often utilizing methods such as the Vilsmeier-Haack reaction or other electrophilic aromatic substitutions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in metabolic pathways. For instance, imidazole derivatives can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis .
- Antimicrobial Activity : The presence of the imidazole moiety enhances the compound's ability to disrupt microbial cell membranes and inhibit growth. Studies have demonstrated that related compounds exhibit significant antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans .
Pharmacological Effects
Research indicates that this compound possesses a range of pharmacological activities:
- Antimicrobial Properties : In vitro studies reveal that this compound exhibits potent antimicrobial activity against various bacterial strains. For instance, comparative studies showed that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in various assays, suggesting its potential to mitigate oxidative stress-related damage in biological systems .
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, including HeLa and MCF-7 cells. The IC50 values observed in these studies suggest promising anticancer activity .
Antimicrobial Evaluation
A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results highlighted its effectiveness against Escherichia coli and Bacillus subtilis, with notable inhibition zones recorded during disk diffusion assays.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| This compound | 16 | B. subtilis |
Cytotoxicity Studies
In another investigation, the cytotoxic effects of the compound were assessed using MTT assays on human cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.1 |
| MCF-7 | 18.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
